molecular formula C17H24N2O4 B2840822 Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate CAS No. 866017-98-3

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate

Katalognummer: B2840822
CAS-Nummer: 866017-98-3
Molekulargewicht: 320.389
InChI-Schlüssel: YBJMUAJPJDATAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of ethyl acetoacetate with tert-butyl aniline under acidic or basic conditions to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(acetylamino)-3-[4-(methyl)anilino]-3-oxopropanoate
  • Ethyl 2-(acetylamino)-3-[4-(ethyl)anilino]-3-oxopropanoate
  • Ethyl 2-(acetylamino)-3-[4-(isopropyl)anilino]-3-oxopropanoate

Uniqueness

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability.

Biologische Aktivität

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings, case studies, and detailed data on the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Acetylamino group : Contributes to its solubility and potential interactions with biological targets.
  • Tert-butyl group : Enhances lipophilicity, which may influence pharmacokinetics and bioavailability.
  • Oxopropanoate moiety : Associated with various biological activities, including enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines:

  • Cell Line Studies :
    • Breast Cancer : The compound was tested on MCF-7, SK-BR-3, and MDA-MB-231 breast cancer cell lines. Results indicated that it effectively inhibited cell growth after 72 hours of treatment, although its potency was lower than established chemotherapeutic agents like tamoxifen and olaparib .
    • Glioblastoma : In vitro studies on glioblastoma cell lines (BNC3 and BNC6) demonstrated significant suppression of cell proliferation, suggesting a broad application in anticancer therapy .
  • Mechanism of Action :
    • The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Further research is needed to elucidate these mechanisms fully.

Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

  • Absorption : Following intraperitoneal administration in animal models, maximum plasma concentrations were observed rapidly, indicating efficient absorption.
  • Distribution : The compound showed moderate brain exposure with significant distribution in the liver and kidneys, essential for understanding its therapeutic window and potential side effects .
  • Half-Life : The mean elimination half-life was approximately 0.74 hours, suggesting that frequent dosing may be required to maintain therapeutic levels .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Clinical Trials : Trials involving related compounds have shown promising results in reducing tumor size in patients with advanced breast cancer. This suggests that this compound could be a candidate for further clinical investigation.
  • Combination Therapies : Studies indicate that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance observed with monotherapy approaches.

Table 1: Summary of Biological Activity Against Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Comparison to Controls
MCF-772 hours15Lower than tamoxifen
SK-BR-372 hours12Lower than olaparib
BNC3 (Glioblastoma)24 hours10Significant inhibition

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)1543
Tmax (h)0.22
Half-Life (h)0.74
Volume of Distribution (L/kg)4.6

Eigenschaften

IUPAC Name

ethyl 2-acetamido-3-(4-tert-butylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-6-23-16(22)14(18-11(2)20)15(21)19-13-9-7-12(8-10-13)17(3,4)5/h7-10,14H,6H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMUAJPJDATAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.